molecular formula C23H23NO5S B3472617 ethyl 2-{[(2-ethoxyphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

ethyl 2-{[(2-ethoxyphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

Cat. No.: B3472617
M. Wt: 425.5 g/mol
InChI Key: XAQXAMPMYXKCSH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (from the ethyl 2-…-3-thiophenecarboxylate part), an ether group (from the ethoxyphenoxy part), and an amide group (from the acetyl]amino part). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester group could be introduced through a reaction with a carboxylic acid, the ether group through a reaction with an alcohol, and the amide group through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings (from the phenyl and thiophene parts). These groups would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its functional groups. For example, the ester group could undergo hydrolysis or reduction, the ether group could undergo cleavage, and the amide group could undergo hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it would likely be soluble in organic solvents due to its aromatic rings and ether group .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could involve testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

ethyl 2-[[2-(2-ethoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-3-27-18-12-8-9-13-19(18)29-15-21(25)24-22-17(23(26)28-4-2)14-20(30-22)16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQXAMPMYXKCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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